
2-(benzylthio)-N-(4-iodophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(4-iodophenyl)benzamide, also known as BITPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(benzylthio)-N-(4-iodophenyl)benzamide is not fully understood. However, it has been proposed to act through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, NF-κB pathway, and MAPK pathway. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-(benzylthio)-N-(4-iodophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of various inflammatory mediators such as TNF-α, IL-1β, and IL-6. In addition, it has been found to protect against oxidative stress-induced neuronal damage by reducing the production of reactive oxygen species and enhancing the activity of various antioxidant enzymes.
実験室実験の利点と制限
2-(benzylthio)-N-(4-iodophenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro and in vivo assays. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(benzylthio)-N-(4-iodophenyl)benzamide. One of the potential areas of research is the development of 2-(benzylthio)-N-(4-iodophenyl)benzamide-based drug formulations for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of its exact mechanism of action and the identification of its molecular targets. Furthermore, the evaluation of its safety and efficacy in preclinical and clinical studies is necessary for its translation into clinical practice.
Conclusion
In conclusion, 2-(benzylthio)-N-(4-iodophenyl)benzamide is a promising therapeutic agent that has been extensively studied for its potential in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand its therapeutic potential and translate it into clinical practice.
合成法
2-(benzylthio)-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with benzyl mercaptan, followed by the reaction with 2-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
2-(benzylthio)-N-(4-iodophenyl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anti-proliferative activity against cancer cells, anti-inflammatory activity against various inflammatory mediators, and neuroprotective activity against oxidative stress-induced neuronal damage.
特性
IUPAC Name |
2-benzylsulfanyl-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEDUDJQZAAGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)
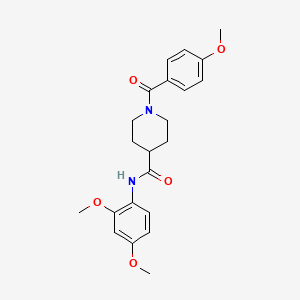
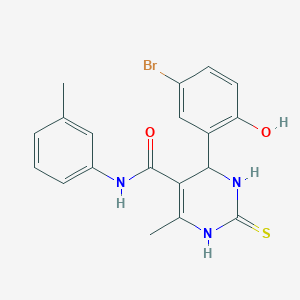

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
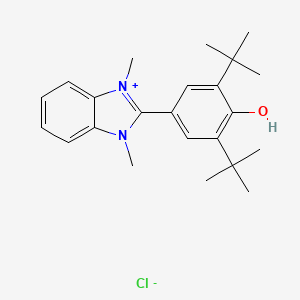
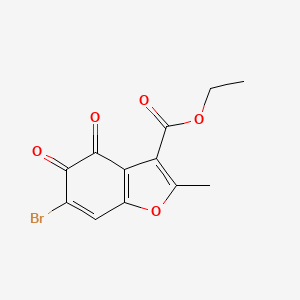
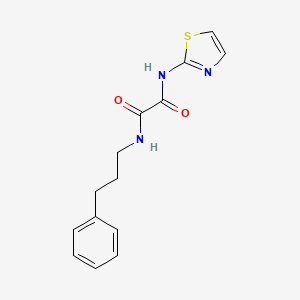
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)